Specific Scientific Field: Computational Chemistry and Spectroscopy
Summary of the Application: 2-Amino-4-methylpyridine is used in the study of tautomerization, molecular structure, transition state structure, and vibrational spectra .
Methods of Application or Experimental Procedures: The study involves the use of Møller–Plesset perturbation theory (MP2/6-31G (d) and MP2/6-31++G (d,p)) to investigate the structure and vibrational analysis of 2-amino-4-methylpyridine . Tautomerization of 2-Amino-4-methylpyridine was investigated by Density Functional Theory (DFT/B3LYP) method in the gas phase .
Results or Outcomes: The canonical structure (2A4MP1) is the most stable tautomer. It is 13.60 kcal/mole more stable than the next (2A4MP2) . Transition state activation energy of pyramidal inversion at amino N is found to be 0.41 kcal/mol .
Specific Scientific Field: Material Science and Optoelectronics
Summary of the Application: 2-Amino-4-methylpyridine is used in the synthesis of nonlinear optical (NLO) single crystals, specifically 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which were grown by slow solvent evaporation (SSE) method .
Methods of Application or Experimental Procedures: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .
Results or Outcomes: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically . The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .
Specific Scientific Field: Pharmaceuticals and Biochemistry
Summary of the Application: 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase), an enzyme that produces nitric oxide (NO) in response to inflammation and is associated with various pathological conditions .
Methods of Application or Experimental Procedures: The compound is used in vitro, meaning it is applied to cells or biological molecules outside their normal biological context .
Results or Outcomes: The inhibition of NOS2 by 2-Amino-4-methylpyridine can help control the production of nitric oxide, potentially mitigating the effects of conditions associated with inflammation .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Amino-4-methylpyridine is used as a precursor for the synthesis of a variety of heterocyclic compounds . These compounds have medicinal value and are used in the pharmaceutical industry .
Methods of Application or Experimental Procedures: The compound is used in chemical reactions to produce heterocyclic compounds. The specific procedures can vary depending on the desired end product .
Results or Outcomes: The synthesis of heterocyclic compounds using 2-Amino-4-methylpyridine can lead to the production of various pharmaceuticals with medicinal value .
2-Amino-4-methylpyridine is an organic compound with the molecular formula C₆H₈N₂. It features a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is a colorless to pale yellow liquid that is soluble in water and polar organic solvents. Its structure allows for various interactions, making it a versatile building block in organic synthesis and medicinal chemistry.
Limited information is available regarding a specific mechanism of action for 2-Amino-4-methylpyridine. However, research suggests it acts as an inhibitor of nitric oxide synthase 2 (iNOS) when incorporated into a more complex molecule []. iNOS is an enzyme involved in the production of nitric oxide, a signaling molecule in the body. Inhibiting iNOS may have implications for regulating inflammation and other biological processes [].
As with most chemicals, it is advisable to handle 2-amino-4-methylpyridine with appropriate precautions. Specific data on its toxicity is limited, but due to the presence of the amino group, it is likely to be irritating to the skin and eyes. Additionally, as an organic compound, it is likely flammable.
For example, 2-amino-4-methylpyridine has been utilized in the synthesis of various derivatives through reactions with different electrophiles .
Research has indicated that 2-amino-4-methylpyridine exhibits biological activity, particularly as an inhibitor of inducible nitric oxide synthase. This property has implications for its potential use in treating conditions associated with excessive nitric oxide production, such as inflammation and neurodegenerative diseases . Furthermore, analogues of this compound have been explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
Several methods exist for synthesizing 2-amino-4-methylpyridine:
These methods yield varying purity and yield percentages, often requiring purification steps such as recrystallization or chromatography.
2-Amino-4-methylpyridine finds applications across several fields:
Studies have shown that 2-amino-4-methylpyridine can form complexes with metal ions, enhancing its potential applications in catalysis and material science. For instance, complexes formed with copper(II) have demonstrated interesting properties that could be leveraged in various catalytic processes . Additionally, its ability to form hydrogen bonds has implications for its behavior in solid-state applications and crystal growth .
Several compounds share structural similarities with 2-amino-4-methylpyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-3-methylpyridine | Similar amino group position | Exhibits different reactivity due to methyl positioning |
3-Amino-4-methylpyridine | Amino group at the 3-position | Different steric effects influencing reactivity |
2-Amino-6-methylpyridine | Amino group at the 2-position with extended chain | Enhanced solubility compared to 2-amino-4-methylpyridine |
2-Methylpyridine | Lacks amino substitution | Primarily used as a solvent; less biological activity |
The unique positioning of the amino and methyl groups in 2-amino-4-methylpyridine contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
Acute Toxic;Irritant;Health Hazard